1: Cleland JG, Chiswell K, Teerlink JR, Stevens S, Fiuzat M, Givertz MM, Davison BA, Mansoor GA, Ponikowski P, Voors AA, Cotter G, Metra M, Massie BM, O'Connor CM. Predictors of postdischarge outcomes from information acquired shortly after admission for acute heart failure: a report from the Placebo-Controlled Randomized Study of the Selective A1 Adenosine Receptor Antagonist Rolofylline for Patients Hospitalized With Acute Decompensated Heart Failure and Volume Overload to Assess Treatment Effect on Congestion and Renal Function (PROTECT) Study. Circ Heart Fail. 2014 Jan;7(1):76-87. doi: 10.1161/CIRCHEARTFAILURE.113.000284. Epub 2013 Nov 26. PubMed PMID: 24281134.
2: He W, Wilder T, Cronstein BN. Rolofylline, an adenosine A1 receptor antagonist, inhibits osteoclast differentiation as an inverse agonist. Br J Pharmacol. 2013 Nov;170(6):1167-76. doi: 10.1111/bph.12342. PubMed PMID: 23962057; PubMed Central PMCID: PMC3838692.
3: Stroh M, Hutmacher MM, Pang J, Lutz R, Magara H, Stone J. Simultaneous pharmacokinetic model for rolofylline and both M1-trans and M1-cis metabolites. AAPS J. 2013 Apr;15(2):498-504. doi: 10.1208/s12248-012-9443-5. Epub 2013 Jan 25. PubMed PMID: 23355301; PubMed Central PMCID: PMC3675731.
4: Teerlink JR, Iragui VJ, Mohr JP, Carson PE, Hauptman PJ, Lovett DH, Miller AB, Piña IL, Thomson S, Varosy PD, Zile MR, Cleland JG, Givertz MM, Metra M, Ponikowski P, Voors AA, Davison BA, Cotter G, Wolko D, Delucca P, Salerno CM, Mansoor GA, Dittrich H, O'Connor CM, Massie BM. The safety of an adenosine A(1)-receptor antagonist, rolofylline, in patients with acute heart failure and renal impairment: findings from PROTECT. Drug Saf. 2012 Mar 1;35(3):233-44. doi: 10.2165/11594680-000000000-00000. PubMed PMID: 22339573.
5: Lim GB. Heart failure: rolofylline fails to improve renal function in patients with acute HF. Nat Rev Cardiol. 2011 May 31;8(7):363. doi: 10.1038/nrcardio.2011.82. PubMed PMID: 21629209.
6: Voors AA, Dittrich HC, Massie BM, DeLucca P, Mansoor GA, Metra M, Cotter G, Weatherley BD, Ponikowski P, Teerlink JR, Cleland JG, O'Connor CM, Givertz MM. Effects of the adenosine A1 receptor antagonist rolofylline on renal function in patients with acute heart failure and renal dysfunction: results from PROTECT (Placebo-Controlled Randomized Study of the Selective Adenosine A1 Receptor Antagonist Rolofylline for Patients Hospitalized with Acute Decompensated Heart Failure and Volume Overload to Assess Treatment Effect on Congestion and Renal Function). J Am Coll Cardiol. 2011 May 10;57(19):1899-907. doi: 10.1016/j.jacc.2010.11.057. PubMed PMID: 21545947.
7: Metra M, O'Connor CM, Davison BA, Cleland JG, Ponikowski P, Teerlink JR, Voors AA, Givertz MM, Mansoor GA, Bloomfield DM, Jia G, DeLucca P, Massie B, Dittrich H, Cotter G. Early dyspnoea relief in acute heart failure: prevalence, association with mortality, and effect of rolofylline in the PROTECT Study. Eur Heart J. 2011 Jun;32(12):1519-34. doi: 10.1093/eurheartj/ehr042. Epub 2011 Mar 8. PubMed PMID: 21388992.
8: Massie BM, O'Connor CM, Metra M, Ponikowski P, Teerlink JR, Cotter G, Weatherley BD, Cleland JG, Givertz MM, Voors A, DeLucca P, Mansoor GA, Salerno CM, Bloomfield DM, Dittrich HC; PROTECT Investigators and Committees. Rolofylline, an adenosine A1-receptor antagonist, in acute heart failure. N Engl J Med. 2010 Oct 7;363(15):1419-28. doi: 10.1056/NEJMoa0912613. PubMed PMID: 20925544.
9: Ponikowski P, Mitrovic V, O'Connor CM, Dittrich H, Cotter G, Massie BM, Givertz MM, Chen E, Murray M, Weatherley BD, Fujita KP, Metra M. Haemodynamic effects of rolofylline in the treatment of patients with heart failure and impaired renal function. Eur J Heart Fail. 2010 Nov;12(11):1238-46. doi: 10.1093/eurjhf/hfq137. Epub 2010 Sep 7. PubMed PMID: 20823097.
10: Weatherley BD, Cotter G, Dittrich HC, DeLucca P, Mansoor GA, Bloomfield DM, Ponikowski P, O'Connor CM, Metra M, Massie BM; PROTECT Steering Committee, Investigators, and Coordinators. Design and rationale of the PROTECT study: a placebo-controlled randomized study of the selective A1 adenosine receptor antagonist rolofylline for patients hospitalized with acute decompensated heart failure and volume overload to assess treatment effect on congestion and renal function. J Card Fail. 2010 Jan;16(1):25-35. doi: 10.1016/j.cardfail.2009.10.025. Epub 2009 Dec 11. PubMed PMID: 20123315.
11: Stroh M, Dishy V, Radziszewski W, Hwang E, Lazarus-Shipitofsky N, Dittrich H, Johnson-Levonas AO, Lutz R, Wagner JA, Lai E. The effects of multiple doses of rolofylline on the single-dose pharmacokinetics of midazolam in healthy subjects. Am J Ther. 2010 Jan-Feb;17(1):53-60. doi: 10.1097/MJT.0b013e3181c12313. PubMed PMID: 20027108.
12: Radziszewski W, Lai E, Lazarus Shipitofsky N, Stroh M, Dishy V, Han L, Lewis W, Johnson-Levonas AO, Lutz R, Wagner J. A single supratherapeutic dose of rolofylline does not prolong the QTcF interval in healthy volunteers. Am J Ther. 2010 Jan-Feb;17(1):8-16. doi: 10.1097/MJT.0b013e3181c3cbdb. PubMed PMID: 20027105.
13: HOTLINE III: End of the line for rolofylline? Eur Heart J. 2009 Dec;30(23):2819-20. PubMed PMID: 19972641.
14: Slawsky MT, Givertz MM. Rolofylline: a selective adenosine 1 receptor antagonist for the treatment of heart failure. Expert Opin Pharmacother. 2009 Feb;10(2):311-22. doi: 10.1517/14656560802682213 . Review. PubMed PMID: 19236201.
15: Cotter G, Dittrich HC, Weatherley BD, Bloomfield DM, O'Connor CM, Metra M, Massie BM; Protect Steering Committee, Investigators, and Coordinators. The PROTECT pilot study: a randomized, placebo-controlled, dose-finding study of the adenosine A1 receptor antagonist rolofylline in patients with acute heart failure and renal impairment. J Card Fail. 2008 Oct;14(8):631-40. doi: 10.1016/j.cardfail.2008.08.010. Epub 2008 Sep 14. PubMed PMID: 18926433.
16: Chaparro S, Dittrich HC, Tang WW. Rolofylline (KW-3902): a new adenosine A1-receptor antagonist for acute congestive heart failure. Future Cardiol. 2008 Mar;4(2):117-23. doi: 10.2217/14796678.4.2.117. PubMed PMID: 19804290.